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Compound of Interest

Compound Name: Ramipril

Cat. No.: B1678797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting

enzyme (ACE) inhibitor ramipril and its pharmacologically active metabolite, ramiprilat. It

covers their physicochemical properties, pharmacodynamics, pharmacokinetics, and analytical

methodologies, presenting quantitative data in a structured format for ease of reference and

comparison.

Physicochemical Properties
Ramipril is a prodrug that is metabolized into its active diacid form, ramiprilat.[1][2] The key

physicochemical properties of both compounds are summarized below.

Table 1: Physicochemical Properties of Ramipril and Ramiprilat
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Property Ramipril Ramiprilat

Molecular Formula C₂₃H₃₂N₂O₅[3][4] C₂₁H₂₈N₂O₅[5]

Molecular Weight 416.5 g/mol [3][4] 388.5 g/mol [5]

Melting Point 105°C - 112°C[4] Not Available

pKa 3.17[6] Not Available

Partition Coefficient (LogP) 3.41[6] Not Available

Appearance
White to almost white

crystalline powder[4]
Not Available

Pharmacodynamics: Mechanism of Action
Ramipril exerts its therapeutic effects via the potent and competitive inhibition of the

angiotensin-converting enzyme (ACE) by its active metabolite, ramiprilat.[2][7] This inhibition

disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood

pressure and electrolyte balance.[7][8]

The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves

angiotensinogen to form the inactive decapeptide, angiotensin I.[9] ACE, a peptidyl

dipeptidase, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1]

Angiotensin II mediates its effects primarily through the angiotensin II receptor type 1 (AT₁R),

leading to vasoconstriction, inflammation, and the stimulation of aldosterone secretion from the

adrenal cortex.[7][9] Aldosterone, in turn, promotes sodium and water reabsorption in the

kidneys.[7]

ACE Inhibition by Ramiprilat
Ramiprilat binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin

II.[7][8] The resulting decrease in plasma angiotensin II levels leads to reduced vasopressor

activity and decreased aldosterone secretion.[1] Concurrently, ACE (also known as kininase II)

is responsible for the degradation of bradykinin, a potent vasodilator.[3][7] ACE inhibition by
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ramiprilat leads to an accumulation of bradykinin, which contributes to the overall vasodilatory

and blood pressure-lowering effects of the drug.[3][8]

Angiotensinogen Angiotensin I
 Renin

Angiotensin II
 ACE

AT1 Receptor Vasoconstriction &
Aldosterone Secretion

Bradykinin
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 ACE
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ACE
(Kininase II)
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Click to download full resolution via product page

Caption: Ramiprilat inhibits ACE, blocking Angiotensin II production and Bradykinin
degradation.

Quantitative Pharmacodynamic Parameters
The inhibitory potency of ramipril and the binding affinity of ramiprilat have been quantified in

various studies.

Table 2: Pharmacodynamic Parameters for Ramipril and Ramiprilat
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Parameter Value Compound Condition

ACE Inhibition IC₅₀ 5 nM Ramipril In vitro

ACE Inhibition (4h

post-dose)
60-80%[1]

Ramipril (2.5-20 mg

single dose)
In vivo (human)

ACE Inhibition (24h

post-dose)
40-60%[1]

Ramipril (2.5-20 mg

single dose)
In vivo (human)

ACE Inhibition (24h

post-dose)
>80%[1]

Ramipril (≥2.0 mg

multiple doses)
In vivo (human)

Binding Affinity (Kᴅ) 3.8 nmol/L[10] [³H]ramiprilat
Isolated human

glomeruli

Maximal Binding

(Bmax)

853 fmol/mg

protein[10]
[³H]ramiprilat

Isolated human

glomeruli

ACE Inhibition IC₅₀ 2 nM[11] Ramiprilat
Pig vascular

endothelial cells

Pharmacokinetics: ADME Profile
Ramipril is readily absorbed orally and rapidly hydrolyzed to ramiprilat. The pharmacokinetic

profile is characterized by a triphasic elimination pattern for ramiprilat.[1][7]

Absorption
Following oral administration, ramipril reaches peak plasma concentrations (Tmax) within one

hour.[1] The extent of absorption is at least 50-60%.[1][7] While food may decrease the rate of

absorption, it does not significantly affect the extent.[1][7]

Distribution
Both ramipril and ramiprilat exhibit significant binding to plasma proteins.[12] Ramipril rapidly

distributes to tissues, with notably higher concentrations found in the liver, kidneys, and lungs

compared to the blood.[13]

Metabolism
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Ramipril is a prodrug that is almost completely metabolized.[1][14] The primary metabolic step

is the cleavage of the ester group by hepatic esterases to form the active metabolite,

ramiprilat.[1][2] This conversion also occurs to a lesser extent in the kidneys.[7] Other inactive

metabolites include the diketopiperazine ester, diketopiperazine acid, and glucuronides of both

ramipril and ramiprilat.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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